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molecular formula C14H28N2O4 B8562526 N,N'-(Ethane-1,2-diyl)bis(6-hydroxyhexanamide) CAS No. 34235-58-0

N,N'-(Ethane-1,2-diyl)bis(6-hydroxyhexanamide)

Cat. No. B8562526
M. Wt: 288.38 g/mol
InChI Key: CFFICXVGSURQOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150763B2

Procedure details

C2C monomer is prepared by reacting 1.2 kg ethylene diamine (EDA) with 4.56 kg of ε-caprolactone under a nitrogen blanket in a stainless steel reactor equipped with an agitator and a cooling water jacket. An exothermic condensation reaction between the ε-caprolactone and the EDA occurs which causes the temperature to rise gradually to 80 degrees Celsius (° C.). A white deposit forms and the reactor contents solidify, at which point the stirring is stopped. The reactor contents are then cooled to 20° C. and are then allowed to rest for 15 hours. The reactor contents are then heated to 140° C. at which temperature the solidified reactor contents melt. The liquid product is then discharged from the reactor into a collecting tray. A nuclear magnetic resonance study of the resulting product shows that the molar concentration of C2C in the product exceeds 80 percent. The melting point of the C2C product is determined to be 140° C.
Quantity
1.2 kg
Type
reactant
Reaction Step One
Quantity
4.56 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[C:5]1(=[O:12])[O:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1>O>[OH:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][C:5]([NH:3][CH2:2][CH2:1][NH:4][C:10]([CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][OH:12])=[O:11])=[O:12]

Inputs

Step One
Name
Quantity
1.2 kg
Type
reactant
Smiles
C(CN)N
Step Two
Name
Quantity
4.56 kg
Type
reactant
Smiles
C1(CCCCCO1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCO1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
C2C monomer is prepared
CUSTOM
Type
CUSTOM
Details
equipped with an agitator
CUSTOM
Type
CUSTOM
Details
to rise gradually to 80 degrees Celsius
TEMPERATURE
Type
TEMPERATURE
Details
The reactor contents are then heated to 140° C. at which temperature the solidified reactor contents
CONCENTRATION
Type
CONCENTRATION
Details
A nuclear magnetic resonance study of the resulting product shows that the molar concentration of C2C in the product
CUSTOM
Type
CUSTOM
Details
to be 140° C.

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
OCCCCCC(=O)NCCNC(=O)CCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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